2-[4-(2,2-Dicyano-vinyl)-phenoxy]-N-phenyl-acetamide
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Overview
Description
2-(4-(2,2-Dicyanovinyl)phenoxy)-N-phenylacetamide is a complex organic compound with a molecular formula of C19H13N3O2 This compound is known for its unique structural features, which include a dicyanovinyl group attached to a phenoxy ring, and an acetamide group linked to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-phenylacetamide typically involves multiple steps. One common method starts with the preparation of 4-(2,2-dicyanovinyl)phenol, which is then reacted with phenylacetamide under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,2-Dicyanovinyl)phenoxy)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenoxy and acetamide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-(2,2-Dicyanovinyl)phenoxy)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of advanced materials, including photo-patterning materials and luminescent compounds
Mechanism of Action
The mechanism by which 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-phenylacetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dicyanovinyl group can participate in electron transfer processes, while the phenoxy and acetamide groups can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Dicyanovinyl)phenoxyacetic acid
- 2-[4-(2,2-Dicyanovinyl)phenoxy]-N-(3-nitrophenyl)acetamide
- 4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine
Uniqueness
2-(4-(2,2-Dicyanovinyl)phenoxy)-N-phenylacetamide is unique due to its combination of a dicyanovinyl group with a phenoxy and acetamide moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C18H13N3O2 |
---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
2-[4-(2,2-dicyanoethenyl)phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C18H13N3O2/c19-11-15(12-20)10-14-6-8-17(9-7-14)23-13-18(22)21-16-4-2-1-3-5-16/h1-10H,13H2,(H,21,22) |
InChI Key |
RXAFROMJFAFAID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=C(C#N)C#N |
Origin of Product |
United States |
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